molecular formula C10H18O4 B086959 3-Butoxy-2-hydroxypropyl acrylate CAS No. 13282-82-1

3-Butoxy-2-hydroxypropyl acrylate

Cat. No. B086959
CAS RN: 13282-82-1
M. Wt: 202.25 g/mol
InChI Key: AZNUOOZUBQUQJV-UHFFFAOYSA-N
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Description

3-Butoxy-2-hydroxypropyl acrylate (BHPA) is a chemical compound that is widely used in the field of polymer chemistry. It is a clear, colorless liquid that is commonly used as a monomer in the synthesis of various polymers, such as polyacrylates, polyurethanes, and polyester resins. The unique chemical properties of BHPA make it an ideal candidate for a wide range of applications, including coatings, adhesives, and sealants.

Mechanism Of Action

The mechanism of action of 3-Butoxy-2-hydroxypropyl acrylate is largely dependent on its chemical structure, which contains both hydrophilic and hydrophobic groups. When used as a monomer in polymer synthesis, 3-Butoxy-2-hydroxypropyl acrylate undergoes radical polymerization, which results in the formation of a polymer chain. The hydrophilic and hydrophobic groups in the 3-Butoxy-2-hydroxypropyl acrylate monomer contribute to the overall properties of the resulting polymer, such as its solubility, adhesion, and mechanical strength.

Biochemical And Physiological Effects

As a chemical compound, 3-Butoxy-2-hydroxypropyl acrylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to 3-Butoxy-2-hydroxypropyl acrylate can cause skin irritation and sensitization, as well as respiratory irritation. Therefore, proper safety precautions should be taken when handling 3-Butoxy-2-hydroxypropyl acrylate in the laboratory.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Butoxy-2-hydroxypropyl acrylate in laboratory experiments is its versatility as a monomer in the synthesis of various polymers. 3-Butoxy-2-hydroxypropyl acrylate can be easily incorporated into a wide range of polymer systems, which makes it a valuable tool for researchers in the field of polymer chemistry. However, one limitation of using 3-Butoxy-2-hydroxypropyl acrylate is its potential for skin and respiratory irritation, which requires proper safety measures to be taken when handling the compound.

Future Directions

There are numerous future directions for research involving 3-Butoxy-2-hydroxypropyl acrylate. One potential area of study is the development of new waterborne coatings and adhesives based on 3-Butoxy-2-hydroxypropyl acrylate. Another area of research could involve the modification of 3-Butoxy-2-hydroxypropyl acrylate's chemical structure to improve its properties as a monomer in polymer synthesis. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 3-Butoxy-2-hydroxypropyl acrylate and to develop safer handling protocols for the compound.

Synthesis Methods

3-Butoxy-2-hydroxypropyl acrylate can be synthesized through a variety of methods, including esterification, transesterification, and direct acylation. The most common method for synthesizing 3-Butoxy-2-hydroxypropyl acrylate is the esterification of 3-butoxy-1,2-propanediol with acrylic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions.

Scientific Research Applications

3-Butoxy-2-hydroxypropyl acrylate has been extensively studied in the field of polymer chemistry, with numerous research studies focusing on its use as a monomer in the synthesis of various polymers. One notable application of 3-Butoxy-2-hydroxypropyl acrylate is in the development of waterborne coatings, which are increasingly being used in the automotive, aerospace, and construction industries due to their low VOC emissions and environmental sustainability.

properties

CAS RN

13282-82-1

Product Name

3-Butoxy-2-hydroxypropyl acrylate

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(3-butoxy-2-hydroxypropyl) prop-2-enoate

InChI

InChI=1S/C10H18O4/c1-3-5-6-13-7-9(11)8-14-10(12)4-2/h4,9,11H,2-3,5-8H2,1H3

InChI Key

AZNUOOZUBQUQJV-UHFFFAOYSA-N

SMILES

CCCCOCC(COC(=O)C=C)O

Canonical SMILES

CCCCOCC(COC(=O)C=C)O

Other CAS RN

13282-82-1

Origin of Product

United States

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